Product packaging for Magnoflorine iodide(Cat. No.:CAS No. 4277-43-4)

Magnoflorine iodide

Cat. No.: B140381
CAS No.: 4277-43-4
M. Wt: 469.3 g/mol
InChI Key: ODRHNGNRVVELAJ-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Magnoflorine (B1675912) Research

Magnoflorine itself is a well-documented alkaloid, first isolated from various plant species. biosynth.com It is widely distributed in the plant kingdom, found in families such as the Magnoliaceae, Menispermaceae, Berberidaceae, and Papaveraceae. nih.govresearchgate.net Historically, plants containing magnoflorine have been used in traditional medicine for centuries, hinting at the compound's bioactive properties. nih.govrroij.com

Early research focused on the isolation and structural elucidation of magnoflorine from these traditional medicinal plants. Modern analytical techniques have since confirmed its presence and allowed for more detailed pharmacological investigations. scielo.br Over the years, a multitude of studies have highlighted the diverse biological activities of magnoflorine, including anti-inflammatory, antioxidant, antifungal, and antidiabetic properties. medchemexpress.comnih.govsci-hub.se This extensive body of research on magnoflorine has laid the foundation for the specific investigation of its salt forms, such as magnoflorine iodide, to better understand its chemical and biological characteristics.

Significance of Natural Product Derivatives in Drug Discovery and Development

Natural products and their derivatives have historically been a cornerstone of drug discovery, providing a rich source of chemical diversity and biological activity. scielo.brresearchgate.netmdpi.comnih.gov Many established medicines have originated directly from natural sources or have been developed through the semi-synthesis of natural compounds. scielo.brspandidos-publications.com The intricate and unique molecular architectures of these compounds, shaped by evolution, often make them ideal candidates for interacting with biological targets. scielo.brnih.gov

The development of derivatives from natural products, such as the formation of salts like this compound, is a critical strategy in drug development. ontosight.ai This process can enhance a compound's solubility, stability, and bioavailability, making it more suitable for research and potential therapeutic use. ontosight.ai By modifying natural compounds, scientists can optimize their pharmacological profiles, leading to the creation of novel and more effective medicines. nih.gov The ongoing exploration of natural product derivatives continues to be a vital and fruitful area of pharmaceutical research. researchgate.netmdpi.com

Quaternary Aporphine (B1220529) Alkaloids as a Class of Bioactive Compounds

Magnoflorine belongs to the class of quaternary aporphine alkaloids, a significant subgroup of isoquinoline (B145761) alkaloids. nih.govsci-hub.se Aporphine alkaloids are characterized by a specific tetracyclic core structure. nih.gov The "quaternary" designation indicates that the nitrogen atom in the molecule is positively charged and bonded to four carbon atoms, which influences the compound's chemical properties and biological activity. taylorandfrancis.com

This class of alkaloids is known for a wide range of pharmacological effects. mdpi.commdpi.com Research has demonstrated that various quaternary aporphine alkaloids exhibit activities such as anti-inflammatory, antimicrobial, and cytotoxic effects. mdpi.comresearchgate.netnih.gov Their mechanism of action often involves interaction with various receptors and enzymes in the body. The inherent bioactivity of the quaternary aporphine alkaloid scaffold makes it a compelling target for phytochemical and pharmacological investigation. mdpi.com

Overview of this compound as a Specific Research Focus

This compound, with the chemical formula C20H24INO4, is the iodide salt of magnoflorine. biorbyt.com This specific form is often used in academic and laboratory settings for research purposes. biosynth.comontosight.ai The iodide salt can offer advantages in terms of handling, stability, and solubility in certain solvents, facilitating its use in in vitro and in vivo studies. ontosight.ai

Research on this compound has confirmed its retention of the biological activities associated with the magnoflorine cation. biosynth.commedchemexpress.combiorbyt.com Studies have highlighted its anti-inflammatory, antifungal, and antioxidant potential. medchemexpress.combiorbyt.comarctomsci.com As a research chemical, this compound allows for the precise investigation of the mechanisms of action and potential therapeutic applications of the magnoflorine molecule. biosynth.comontosight.ai Its availability as a standardized compound supports the systematic exploration of its pharmacological profile. axios-research.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24INO4 B140381 Magnoflorine iodide CAS No. 4277-43-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4.HI/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRHNGNRVVELAJ-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195420
Record name 4H-Dibenzo(de,g)quinolinium, 5,6,6a,7-tetrahydro-1,11-dihydroxy-2,10-dimethoxy-6,6-dimethyl-, iodide, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4277-43-4
Record name Magnoflorine, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MAGNOFLORINE IODIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150447
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-Dibenzo(de,g)quinolinium, 5,6,6a,7-tetrahydro-1,11-dihydroxy-2,10-dimethoxy-6,6-dimethyl-, iodide, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sources and Isolation Methodologies of Magnoflorine

Botanical Origin and Distribution of Magnoflorine-Containing Plants

Magnoflorine (B1675912) has been isolated from a diverse range of plant families and genera, highlighting its widespread occurrence in nature. nih.govmdpi.comsci-hub.sefrontiersin.orgbibliotekanauki.pl

The compound is predominantly found in several key plant families, including:

Berberidaceae: This family, which includes the genus Berberis, is a significant source of magnoflorine. nih.govmdpi.comfrontiersin.org

Magnoliaceae: Various species within this family are known to contain magnoflorine. mdpi.comsci-hub.sefrontiersin.orgbibliotekanauki.pl

Menispermaceae: This family, encompassing genera like Sinomenium and Cissampelos, is another prominent source. sci-hub.sefrontiersin.orgbibliotekanauki.plwikipedia.org

Ranunculaceae: Plants in this family, such as those from the genus Coptis, are known to produce magnoflorine. sci-hub.sebibliotekanauki.pl

Papaveraceae: This family also contributes to the botanical sources of magnoflorine. nih.govmdpi.comfrontiersin.org

Rutaceae: Certain plants within the Rutaceae family have been found to contain this alkaloid. bibliotekanauki.pl

Table 1: Plant Families and Genera Containing Magnoflorine

Family Genera
Berberidaceae Berberis nih.govmdpi.comfrontiersin.org
Magnoliaceae Magnolia mdpi.comsci-hub.sefrontiersin.orgbibliotekanauki.pl
Menispermaceae Sinomenium, Cissampelos sci-hub.sefrontiersin.orgbibliotekanauki.plwikipedia.org
Ranunculaceae Coptis sci-hub.sebibliotekanauki.pl
Papaveraceae Argemone, Eschscholzia nih.govmdpi.comfrontiersin.org
Rutaceae Not specified bibliotekanauki.pl

A number of specific plant species have been identified as sources of magnoflorine. These include:

Berberis cretica L.: The roots of this plant have been identified as a particularly rich source of magnoflorine. nih.govsemanticscholar.orgresearchgate.netnih.gov

Coptis chinensis Franch.: This herb is a well-known source of various alkaloids, including magnoflorine. sci-hub.senih.govmedchemexpress.complos.orgresearchgate.net

Sinomenium acutum: This medicinal plant is another significant source of magnoflorine. sci-hub.sewikipedia.orgnih.govrsc.orgnih.gov

Aristolochia debilis Sieb. et Zucc.: Magnoflorine has been isolated from this plant species. medchemexpress.commedchemexpress.comnih.gov

Acorus calamus: This plant is also known to contain magnoflorine. medchemexpress.commedchemexpress.comchemsrc.comechemi.comarctomsci.com

Croton xalapensis: Magnoflorine has been isolated for the first time from the leaves of this plant. ebi.ac.uknih.govresearchgate.net

Table 2: Specific Plant Species Containing Magnoflorine

Plant Species Family Part(s) Used
Berberis cretica L. Berberidaceae Roots nih.govsemanticscholar.orgresearchgate.netnih.gov
Coptis chinensis Franch. Ranunculaceae Rhizome sci-hub.senih.govmedchemexpress.complos.orgresearchgate.net
Sinomenium acutum Menispermaceae Stem, Rhizome sci-hub.sewikipedia.orgnih.govrsc.orgnih.gov
Aristolochia debilis Sieb. et Zucc. Aristolochiaceae Not specified medchemexpress.commedchemexpress.comnih.gov
Acorus calamus Acoraceae Not specified medchemexpress.commedchemexpress.comchemsrc.comechemi.comarctomsci.com
Croton xalapensis Euphorbiaceae Leaves ebi.ac.uknih.govresearchgate.net

Families and Genera (e.g., Berberidaceae, Magnoliaceae, Menispermaceae, Ranunculaceae, Papaveraceae, Rutaceae)

Advanced Isolation and Purification Techniques for Magnoflorine from Plant Extracts

The isolation and purification of magnoflorine from complex plant matrices require sophisticated analytical techniques to achieve high purity.

Counter-Current Partition Chromatography (CPC), also known as centrifugal partition chromatography, is a highly effective method for isolating magnoflorine. nih.govsemanticscholar.orgmdpi.comnih.govscilit.com This technique utilizes a biphasic solvent system to partition and separate compounds based on their differential distribution between the two liquid phases. nih.gov For the isolation of magnoflorine from Berberis cretica, a solvent system composed of ethyl acetate, butanol, and water has been successfully employed. nih.govsemanticscholar.org CPC offers advantages such as high sample loading capacity, minimal sample loss due to irreversible adsorption, and the potential for scaling up the process for preparative purposes. nih.govhanyang.ac.kr

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the identification and quantification of magnoflorine in plant extracts and biological samples. creative-proteomics.come-century.usbohrium.comnih.gov This method combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the sensitive and specific detection of mass spectrometry. creative-proteomics.come-century.us LC-MS allows for the determination of the molecular weight and structural information of magnoflorine, enabling its confident identification even in complex mixtures. creative-proteomics.com The technique is widely used for the chemical profiling of herbal medicines and for pharmacokinetic studies of magnoflorine. e-century.usnih.govebi.ac.uk

High-Performance Liquid Chromatography (HPLC) is another key chromatographic method used in the analysis and purification of magnoflorine. plos.orgebi.ac.uknih.gov It is often used for quantitative analysis to determine the concentration of magnoflorine in plant extracts. ebi.ac.uknih.gov HPLC, when coupled with a UV detector, can provide chromatograms that show the elution of magnoflorine. nih.gov Furthermore, semi-preparative HPLC is employed for the final purification of magnoflorine from fractions obtained by other separation techniques. hanyang.ac.kr A process involving macroporous resin-magnesium oxide mixed column chromatography has also been patented for the extraction and purification of magnoflorine. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Synthesis of Magnoflorine Iodide for Research Applications

For research applications where natural isolation is not feasible or a higher purity is required, this compound can be synthesized. The synthesis of the core aporphine (B1220529) alkaloid structure, from which magnoflorine is derived, is a key area of research.

The proposed biosynthesis of aporphine alkaloids like magnoflorine starts from (S)-reticuline. acs.org An intramolecular C-C coupling reaction, catalyzed by enzymes such as corytuberine (B190840) synthase, converts (S)-reticuline to (S)-corytuberine. acs.org Subsequent N-methylation of (S)-corytuberine by the reticuline (B1680550) N-methyltransferase (RNMT) enzyme yields magnoflorine. acs.org

In a laboratory setting, synthetic strategies may involve multi-step processes. For example, the synthesis of related aporphine derivatives has been achieved through methods like the Bischler-Napieralski cyclization followed by palladium-catalyzed arylation. acs.org Another approach involves a Pomeranz–Fritsch cyclization to construct the tetrahydroisoquinoline core, followed by a C–C biaryl oxidative coupling using a hypervalent iodine(III) reagent to form the aporphine structure. acs.org

Once the magnoflorine cation is synthesized, it can be converted to this compound. This is typically achieved by treating the magnoflorine base with an iodide salt. The resulting this compound is often used as a reference standard in analytical chemistry and for various research purposes. axios-research.com Labeled versions, such as this compound-13C-d3, are also synthesized for use in analytical method development and validation. axios-research.com

Table of Research Findings on Magnoflorine Isolation:

Plant SourceIsolation MethodKey FindingsPurity
Berberis cretica (roots)Counter-current partition chromatography (CPC)A biphasic solvent system of ethyl acetate/butanol/water (0.6:1.5:3 v/v/v) was effective.95.7% nih.gov
Berberis vulgaris (roots and stems)Centrifugal Partition Chromatography (CPC)Optimized CPC protocol developed for isolating magnoflorine and berberine. mdpi.comHigh-quality mdpi.com
Sinomenium acutumGeneral isolation procedure outlined.One of the commonly used herbal medicines for magnoflorine extraction. sci-hub.seNot specified
Thalictrum dasycarpumExtractionA known source for this compound used in commercial preparations. adooq.com>99% HPLC purity adooq.com

Table of Compounds Mentioned:

Biosynthetic Pathways and Chemical Derivatization of Magnoflorine

Elucidation of Magnoflorine (B1675912) Biosynthesis in Plants

The biosynthesis of magnoflorine is a complex process involving several enzymatic steps, beginning with precursors from the well-established benzylisoquinoline alkaloid (BIA) pathway. frontiersin.orgwikipedia.orgoup.com

Precursor Compounds and Enzymatic Transformations (e.g., Reticuline (B1680550) N-methyl transferase (RNMT))

The journey to magnoflorine begins with (S)-reticuline, a critical branch-point intermediate in BIA metabolism. wikipedia.orgfrontiersin.org One of the key enzymes in this pathway is Reticuline N-methyltransferase (RNMT). This enzyme catalyzes the N-methylation of tertiary amine-containing 1-benzylisoquinoline (B1618099) and aporphine (B1220529) substrates. nih.gov Specifically, RNMT acts on (S)-corytuberine, an aporphine intermediate, to produce magnoflorine. nih.govenzyme-database.org The enzyme can also methylate (S)-reticuline to form (S)-tembetarine. enzyme-database.org Research in opium poppy (Papaver somniferum) has shown that suppressing the gene for RNMT leads to a significant drop in magnoflorine levels and a corresponding rise in corytuberine (B190840). nih.govebi.ac.uk While RNMT shows a preference for both (S)-reticuline and (S)-corytuberine, its role in magnoflorine biosynthesis is pivotal. nih.gov

PrecursorEnzymeProductPlant Species Studied
(S)-Reticuline(S)-corytuberine synthase (CYP80G2)(S)-CorytuberineCoptis japonica nih.gov
(S)-CorytuberineReticuline N-methyltransferase (RNMT)(S)-MagnoflorinePapaver somniferum nih.gov
(S)-ReticulineReticuline N-methyltransferase (RNMT)(S)-TembetarinePapaver somniferum enzyme-database.org

Role of Cytochrome P450 Monooxygenases (e.g., CYP80G2)

Before the final N-methylation step, the aporphine scaffold of magnoflorine must be formed from its benzylisoquinoline precursor. This crucial step is catalyzed by a specific type of cytochrome P450 monooxygenase. ebi.ac.uk In Coptis japonica, the enzyme (S)-corytuberine synthase, identified as CYP80G2, is responsible for the intramolecular C-C phenol (B47542) coupling of (S)-reticuline to form (S)-corytuberine. nih.govebi.ac.uk This reaction is a defining step in the biosynthesis of aporphine alkaloids. nih.govcapes.gov.br The activity of CYP80G2 requires NADPH and oxygen and can be inhibited by typical P450 inhibitors. nih.gov The discovery and characterization of CYP80G2 have been instrumental in understanding the diversification of BIA pathways. nih.govoup.com

Relationship to Benzylisoquinoline Alkaloid (BIA) Biosynthesis

The biosynthesis of magnoflorine is intrinsically linked to the broader network of benzylisoquinoline alkaloid (BIA) biosynthesis. frontiersin.orgoup.com This extensive metabolic pathway begins with the amino acid L-tyrosine and proceeds through a series of enzymatic reactions to produce the central intermediate (S)-reticuline. oup.comfrontiersin.orghelsinki.fi From (S)-reticuline, the pathway diverges into numerous branches, leading to a wide array of structurally diverse alkaloids, including morphine, sanguinarine, berberine, and magnoflorine. oup.comfrontiersin.orghelsinki.fi The formation of magnoflorine represents one of these distinct branches. The enzymes involved in the early stages of the BIA pathway, such as those responsible for the formation of (S)-norcoclaurine and its subsequent methylation and hydroxylation to yield (S)-reticuline, are foundational for the production of magnoflorine. frontiersin.orghelsinki.fi

Strategies for Chemical Synthesis and Derivatization of Magnoflorine

While plants are the natural source of magnoflorine, chemical synthesis and derivatization offer pathways to produce this compound and its analogues for research and potential therapeutic applications. pnas.orgresearchgate.net The complexity of the magnoflorine molecule makes its total chemical synthesis challenging, often requiring multi-step processes. pnas.org

Derivatization, the chemical modification of a compound, is a common strategy to enhance the properties of a molecule. scribd.com For magnoflorine, this could involve reactions such as esterification, acetylation, or alkylation to modify its functional groups. scribd.com These modifications can potentially alter the molecule's solubility, stability, and biological activity.

Investigation of Magnoflorine Analogues and Derivatives for Enhanced Bioactivity

Researchers are actively investigating analogues and derivatives of magnoflorine to explore if these modified compounds exhibit enhanced or novel biological activities. frontiersin.orgresearchgate.netrsc.org The rationale behind this is that even minor structural changes can significantly impact a molecule's interaction with biological targets. rsc.org

For instance, studies on various natural and synthetic alkaloids have shown that derivatization can lead to compounds with improved efficacy and reduced toxicity. researchgate.netrsc.org While specific research on a wide range of magnoflorine derivatives is still emerging, the principle is well-established in medicinal chemistry. The exploration of magnoflorine analogues is a promising area for the discovery of new therapeutic agents for a variety of conditions, including diabetes, inflammation, and neurodegenerative diseases. researchgate.netnih.gov

Pharmacological and Biological Activities of Magnoflorine Iodide

In Vitro Pharmacological Studies of Magnoflorine (B1675912) Iodide

In vitro research has been instrumental in characterizing the bioactivities of magnoflorine iodide. These studies, conducted in controlled laboratory settings using cell cultures and biochemical assays, have provided foundational knowledge about its therapeutic potential.

Anti-inflammatory Mechanisms

Magnoflorine has demonstrated significant anti-inflammatory effects in various in vitro models. alfa-chemistry.comnih.gov Its mechanisms of action involve the modulation of key signaling pathways and the inhibition of pro-inflammatory responses. These properties make it a compound of interest for conditions associated with chronic inflammation. nih.govfrontiersin.org

Magnoflorine has been shown to modulate critical signal transduction pathways involved in inflammation, notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. frontiersin.orgfrontiersin.org By interfering with these pathways, magnoflorine can suppress the expression of inflammatory mediators.

Studies have revealed that magnoflorine can inhibit the phosphorylation of key proteins in the MAPK and NF-κB signaling cascades. For instance, it has been observed to suppress the phosphorylation of TAK1, which is an upstream kinase that activates both MAPK and NF-κB pathways. frontiersin.orgnih.gov This leads to a downstream reduction in the activation of p38, ERK, and JNK, which are all components of the MAPK pathway. frontiersin.orgresearchgate.net Furthermore, magnoflorine treatment has been shown to inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB, which are crucial steps in the activation of the NF-κB pathway. frontiersin.orgresearchgate.net This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the transcription of pro-inflammatory genes. frontiersin.orgcaymanchem.com

In some experimental models, however, magnoflorine has been observed to enhance LPS-activated pro-inflammatory responses. nih.gov In U937 macrophages, magnoflorine treatment augmented the phosphorylation of JNK, ERK, and p38 MAPKs, as well as Akt. nih.govchemfaces.com It also enhanced NF-κB activation by promoting the phosphorylation of p65, IκBα, and IKKα/β, and the degradation of IκBα. nih.govchemfaces.com

Table 1: Effect of Magnoflorine on Signal Transduction Pathways

PathwayTarget ProteinObserved EffectCell Line/Model
NF-κB Phosphorylated p65SuppressionRAW264.7 cells, lung tissue
Phosphorylated IκBαSuppressionRAW264.7 cells, lung tissue
TLR4Inhibition of LPS-induced levelsRAW264.7 cells
MAPK Phosphorylated p38SuppressionRAW264.7 cells, lung tissue
Phosphorylated ERKSuppressionRAW264.7 cells, lung tissue
Phosphorylated JNKSuppressionRAW264.7 cells, lung tissue

Magnoflorine has been found to inhibit the production of various pro-inflammatory mediators. In models of inflammation induced by lipopolysaccharide (LPS) or titanium particles, magnoflorine treatment led to a dose-dependent decrease in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). frontiersin.orgfrontiersin.orgresearchgate.net This inhibition has been observed at both the mRNA and protein levels. frontiersin.org Furthermore, magnoflorine has been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory molecule, in murine macrophage cells. researchgate.net

In studies on human gastric adenocarcinoma cells, magnoflorine was also found to reduce the production of IL-6 and IL-8. caymanchem.com Similarly, in a model of diabetic nephropathy, magnoflorine attenuated the inflammatory response in the kidneys by reducing levels of IL-1β and TNF-α. frontiersin.org

Table 2: Inhibition of Pro-inflammatory Mediators by Magnoflorine

Pro-inflammatory MediatorCell Line/ModelObserved Effect
TNF-α RAW264.7 cells, lung tissue, BMMsDose-dependent decrease in expression
IL-1β RAW264.7 cells, lung tissue, BMMsDose-dependent decrease in expression
IL-6 RAW264.7 cells, lung tissueDose-dependent decrease in expression
Nitric Oxide (NO) Murine macrophage cells (RAW 264.7)Inhibition of production
IL-8 BEAS-2B cellsReduction in production
Modulation of Signal Transduction Pathways (e.g., NF-κB, MAPK)

Antioxidant and Antiradical Properties

Magnoflorine exhibits notable antioxidant and antiradical properties, which have been demonstrated in various in vitro assays. alfa-chemistry.comresearchgate.netnih.gov These properties are attributed to its ability to scavenge free radicals and protect against oxidative damage, such as lipid peroxidation. acs.orgnih.gov

Magnoflorine has shown significant efficacy in scavenging the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. researchgate.netnih.gov In one study, a concentration of 50 μg/mL of magnoflorine was able to scavenge approximately 70.8% of DPPH free radicals. researchgate.net Another study reported an IC50 value of 4.91 μM for DPPH radical scavenging activity. researchgate.net

Further research has quantified the DPPH scavenging ability of magnoflorine, reporting an IC50 value of 10.58 μg/mL. nih.gov This activity was found to be comparable to standard antioxidants like butylated hydroxyanisole (BHA) and α-tocopherol, and superior to butylated hydroxytoluene (BHT). nih.gov The free radical scavenging potential of magnoflorine has also been demonstrated in other assays, including the ABTS and DMPD radical scavenging methods. nih.gov

Table 3: DPPH Radical Scavenging Activity of Magnoflorine

Concentration% Scavenging ActivityIC50 Value
50 μg/mL~70.8%4.91 μM, 10.58 μg/mL

Magnoflorine has been shown to protect against lipid peroxidation, a key process in cellular injury caused by oxidative stress. nih.gov It exerts an inhibitory effect on copper-induced lipid peroxidation of high-density lipoprotein (HDL). chemfaces.comphytopurify.com Studies have shown that magnoflorine can prolong the lag time of HDL oxidation from 62 to 123 minutes at a concentration of 3.0 μM. chemfaces.comnih.govphytopurify.com

Furthermore, magnoflorine inhibits the formation of thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation. chemfaces.comphytopurify.com The IC50 values for TBARS inhibition were reported to be 2.3 ± 0.2 μM for copper-mediated HDL oxidation and 6.2 ± 0.5 μM for oxidation induced by a thermo-labile radical initiator (AAPH). chemfaces.comphytopurify.com These findings indicate that magnoflorine can effectively protect lipids from oxidative damage. nih.gov

Free Radical Scavenging Activity (e.g., DPPH radical)

Antimicrobial and Antifungal Effects

This compound has demonstrated notable activity against various microbial and fungal pathogens. medchemexpress.commedchemexpress.comchemsrc.comnih.govnih.govnih.gov

Magnoflorine has shown significant inhibitory effects against the growth of several Candida strains, with a reported minimum inhibitory concentration (MIC) of 50 μg/mL for Candida albicans. chemfaces.comnih.gov Its antifungal activity has been confirmed through disk diffusion assays, which also revealed the stability of this activity over a three-day period. chemfaces.comnih.gov

A key aspect of its antifungal action is the reduction of biofilm formation by C. albicans. medchemexpress.commedchemexpress.comarctomsci.comchemsrc.comhycultec.delifeasible.combiotechhubafrica.co.zachemfaces.comnih.gov Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix, making them notoriously resistant to antimicrobial agents.

Furthermore, magnoflorine exhibits potent antifungal activity against dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes, with a MIC value of 62.5 μg/mL for both. researchgate.netnih.gov It effectively inhibits conidia germination and hyphal growth in T. rubrum, leading to morphological changes like deformed growth, surface peeling, and cytoplasmic contraction. researchgate.netnih.gov

Table 1: Antifungal Activity of Magnoflorine

Fungus Activity MIC (μg/mL) Reference
Candida albicans Growth Inhibition 50 chemfaces.comnih.gov
Candida albicans Biofilm Formation Reduction - medchemexpress.commedchemexpress.comarctomsci.comchemsrc.comhycultec.delifeasible.combiotechhubafrica.co.zachemfaces.comnih.gov
Trichophyton rubrum Growth Inhibition 62.5 researchgate.netnih.gov
Trichophyton mentagrophytes Growth Inhibition 62.5 researchgate.netnih.gov

The antifungal mechanisms of magnoflorine are multifaceted. One primary mode of action is the inhibition of α-glucosidase. chemfaces.comnih.gov This enzyme is crucial for the proper composition of the cell wall and the virulence of Candida albicans. chemfaces.comnih.gov At a concentration of 50 μg/mL, magnoflorine was found to inhibit 55.91 ± 7.17% of α-glucosidase activity. chemfaces.com

In the case of Trichophyton rubrum, magnoflorine disrupts the fungal cell membrane, leading to an increased leakage of nucleic acids. researchgate.netnih.gov This damage to the cell membrane is a critical component of its fungicidal effect.

Table 2: Mechanisms of Antifungal Action of Magnoflorine

Mechanism Target Fungus Effect Reference
α-Glucosidase Inhibition Candida albicans Inhibition of cell wall composition and virulence chemfaces.comnih.gov
Cell Membrane Damage Trichophyton rubrum Increased leakage of nucleic acids researchgate.netnih.gov
Ergosterol (B1671047) Synthesis Inhibition Trichophyton rubrum Reduced activity of squalene (B77637) epoxidase and CYP51, leading to decreased ergosterol content researchgate.netnih.gov
Inhibition of Microbial Growth and Biofilm Formation (e.g., Candida albicans, Trichophyton rubrum)

Antidiabetic Potential and Enzyme Inhibition

This compound has also been investigated for its potential in managing diabetes, primarily through the inhibition of key enzymes involved in glucose metabolism. medchemexpress.commedchemexpress.comresearchgate.netcymitquimica.com

Magnoflorine is a potent inhibitor of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. chemfaces.comnih.govresearchgate.netcymitquimica.commdpi.com By inhibiting this enzyme, magnoflorine can help to reduce postprandial hyperglycemia, the sharp rise in blood sugar levels after a meal. nih.gov Studies have shown that magnoflorine possesses a more potent α-glucosidase inhibitory activity in vitro and in vivo compared to other alkaloids like jatrorrhizine (B191652) and palmatine (B190311). chemfaces.com Its IC50 values as a sucrase and maltase inhibitor were found to be 9.8 μg/mL and 7.6 μg/mL, respectively. chemfaces.com

Research has indicated that alkaloids from Coptis species, including magnoflorine, exhibit inhibitory activity against aldose reductase. scielo.br Aldose reductase is an enzyme that, under high glucose conditions, converts glucose to sorbitol, a process implicated in the development of diabetic complications. The oxidized form of the dioxymethylene group in the A and D rings of related alkaloids is thought to be crucial for this inhibitory action. scielo.br

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is considered a promising strategy for the treatment of type 2 diabetes. researchgate.netjuniperpublishers.com Alkaloids from Coptis Rhizoma, such as berberine, epiberberine, coptisine, and magnoflorine, have been shown to inhibit PTP1B. researchgate.net These alkaloids exhibit a noncompetitive inhibition of PTP1B. researchgate.net The inhibitory effect is attributed to their ability to bind with high affinity to the active site of the enzyme. researchgate.net The positively charged isoquinolinium nitrogen atom of these alkaloids is believed to play a role in binding to the anionic acid site of PTP1B. researchgate.net

Table 3: Enzyme Inhibition by Magnoflorine for Antidiabetic Potential

Enzyme Inhibitory Action Relevance to Diabetes Reference
α-Glucosidase Potent inhibition Reduces postprandial hyperglycemia chemfaces.comnih.govresearchgate.netcymitquimica.commdpi.com
Aldose Reductase (AR) Inhibitory activity May prevent diabetic complications scielo.br
Protein Tyrosine Phosphatase 1B (PTP1B) Noncompetitive inhibition Enhances insulin signaling researchgate.net
Aldose Reductase (AR) Inhibition

Neuropharmacological Activities

This compound exhibits a range of activities within the central nervous system, from sedation and anxiety reduction to protecting neurons from damage and enhancing cognitive functions.

Sedative and Anxiolytic Effects (GABAergic mechanism)

Magnoflorine has demonstrated sedative and anxiolytic properties, which are likely mediated through its interaction with the GABAergic system. chemfaces.comcymitquimica.com Studies on the extract of Sinomeni Caulis et Rhizoma, which contains magnoflorine, have shown significant reductions in locomotor activity and anxiolytic effects in animal models. nih.govresearchgate.net These effects were comparable to the benzodiazepine, diazepam. nih.gov The mechanism behind these effects appears to involve the GABAA receptor. Research has shown that magnoflorine can increase the influx of chloride ions (Cl⁻) in cultured human neuroblastoma cells, an effect that is blocked by the GABAA receptor antagonist, bicuculline. chemfaces.comnih.govresearchgate.net This suggests that magnoflorine's sedative and anxiolytic actions are mediated by enhancing GABAergic neurotransmission. chemfaces.comnih.govresearchgate.net

Neuroprotective Properties (e.g., against cerebral ischemia-induced neuronal injury)

Magnoflorine has shown significant neuroprotective effects, particularly against neuronal injury induced by cerebral ischemia. nih.govnih.govresearchgate.net In animal models of middle cerebral artery occlusion (MCAO), magnoflorine treatment has been found to reduce cerebral infarct volume, decrease brain water content, and improve neurological deficit scores. nih.govnih.govresearchgate.net It also ameliorates neuronal injury and increases neuron density in the cortex of these models. nih.govnih.gov The neuroprotective mechanisms of magnoflorine are multifaceted and include the suppression of oxidative stress. nih.govnih.govresearchgate.net This is evidenced by the reduction of nitric oxide and malondialdehyde levels and an increase in glutathione (B108866) (GSH) and GSH peroxidase. nih.govnih.gov Furthermore, magnoflorine appears to modulate autophagy and activate the Sirt1/AMPK signaling pathway, which are crucial in protecting neurons from ischemic damage. nih.govnih.govresearchgate.net

Cognition Enhancement and Anti-Amnestic Effects

Magnoflorine has been shown to possess cognition-enhancing and anti-amnesic properties. acs.orgnih.gov Studies have demonstrated its ability to improve memory function and possess anti-amnesic effects in animal models of amnesia induced by scopolamine. acs.orgnih.gov Magnoflorine-loaded nanocapsules have been shown to enhance memory in both nootropic and chronic scopolamine-treated models. acs.orgnih.govresearchgate.net These effects are associated with a reduction in acetylcholinesterase (AChE) activity, which leads to increased levels of acetylcholine (B1216132), a key neurotransmitter for memory and learning. acs.orgnih.gov Furthermore, magnoflorine has been found to increase the expression of brain-derived neurotrophic factor (BDNF) and doublecortin (DCX), both of which are essential for adult neurogenesis and neuronal development. acs.orgnih.gov Long-term administration of magnoflorine has been shown to improve long-term memory acquisition and increase the number of parvalbumin-immunoreactive neurons in the hippocampus, further supporting its neuroprotective and cognition-enhancing effects. nih.gov

Cholinergic Enzyme Inhibition (AChE, BChE)

Magnoflorine has been identified as an effective inhibitor of cholinergic enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov By inhibiting AChE and BChE, magnoflorine increases the availability of acetylcholine in the synaptic cleft, which is a key mechanism in treating cognitive decline associated with conditions like Alzheimer's disease. nih.govpatsnap.com In vitro studies have determined the inhibition constants (Ki) of magnoflorine for AChE and BChE to be 10.25 ± 1.94 nM and 2.47 ± 0.70 nM, respectively. nih.gov This potent inhibitory activity highlights the potential of magnoflorine as a therapeutic agent for neurodegenerative disorders characterized by cholinergic deficits. nih.govresearchgate.net

Table 1: Cholinergic Enzyme Inhibition by Magnoflorine

Enzyme Inhibition Constant (Ki) (nM)
Acetylcholinesterase (AChE) 10.25 ± 1.94 nih.gov
Interactions with Muscarinic and Serotoninergic Receptors

Research suggests that magnoflorine's pharmacological effects may also involve interactions with muscarinic and serotoninergic receptor systems. mdpi-res.com These receptor systems play crucial roles in regulating various physiological and cognitive processes. While detailed studies on this compound's specific binding affinities and functional activities at these receptors are still emerging, the observed central nervous system effects point towards a potential modulation of these neurotransmitter pathways. mdpi-res.com The interplay between serotonergic and muscarinic receptors is complex and can influence the release of second messengers like arachidonic acid and inositol (B14025) phosphates, which are important in signal transduction in the brain. nih.gov

Immunomodulatory Effects

Magnoflorine has demonstrated significant immunomodulatory effects. mdpi.comresearchgate.netqascf.com It has been shown to act as a potential immunomodulator by influencing the activity of macrophages. mdpi.com In vitro studies have revealed that magnoflorine can induce the migration and enhance the phagocytic activity of mouse macrophages. mdpi.com Furthermore, it contributes to the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in a dose-dependent manner. mdpi.comdaneshyari.com This suggests that magnoflorine can augment the innate immune response by activating macrophages. mdpi.com In the context of neuroinflammation, magnoflorine-loaded nanocapsules have been found to lower the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the hippocampus of animal models with cognitive deficits. acs.orgnih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
Acetylcholine
Arachidonic acid
Bicuculline
Diazepam
Glutathione (GSH)
Inositol phosphates
Interleukin-1β (IL-1β)
Interleukin-6 (IL-6)
Magnoflorine
This compound
Malondialdehyde
Nitric oxide
Parvalbumin
Scopolamine

Anticancer Potential and Related Mechanisms

Magnoflorine, a quaternary aporphine (B1220529) alkaloid, has demonstrated notable anti-tumor activities across a variety of cancer types through multiple signaling pathways. Its anticancer effects are linked to its ability to promote cell cycle arrest, induce apoptosis (programmed cell death), and modulate autophagy.

Inhibition of Cell Proliferation

Magnoflorine has been shown to inhibit the proliferation of various cancer cells in a dose-dependent manner. Studies have demonstrated its ability to significantly reduce the viability and proliferation of human gastric cancer cell lines, including primary adenocarcinoma cells (ACC-201 and AGS) and metastatic cell lines (MKN-74 and NCI-N87). The inhibitory effect on cell viability was observed across a range of concentrations.

The anti-proliferative properties of magnoflorine have been confirmed by methods that measure DNA synthesis, such as the bromodeoxyuridine (BrdU) assay. A dose-dependent decrease in the incorporation of BrdU into newly synthesized DNA was observed in gastric cancer cell lines treated with magnoflorine. Similarly, in hepatoma Huh-7 cells, magnoflorine suppressed proliferation in a concentration-dependent manner.

High doses of magnoflorine have been shown to inhibit the proliferation of lung (NCI-H1299), breast (MDA-MB-468), glioma (T98G), and rhabdomyosarcoma (TE671) cancer cells. While it demonstrates a slight reduction in proliferation in a dose-dependent manner across these cell lines, the most significant anti-proliferative effect was noted in the TE671 rhabdomyosarcoma cell line. Conversely, MDA-MB-468 breast cancer cells were found to be the most resistant to the anti-proliferative effects of magnoflorine among the tested lines.

It is noteworthy that while magnoflorine inhibits the proliferation of cancer cells, it has been observed to have no significant influence on normal gastric cells.

Table 1: Effect of Magnoflorine on Cancer Cell Proliferation

Cell LineCancer TypeEffectReference
ACC-201Gastric AdenocarcinomaInhibition of proliferation
AGSGastric AdenocarcinomaInhibition of proliferation
MKN-74Gastric AdenocarcinomaInhibition of proliferation
NCI-N87Gastric AdenocarcinomaInhibition of proliferation
Huh-7HepatomaSuppression of proliferation
NCI-H1299Lung CancerInhibition of proliferation
MDA-MB-468Breast CancerInhibition of proliferation
T98GGliomaInhibition of proliferation
TE671RhabdomyosarcomaSignificant inhibition of proliferation
SGC-7901Gastric CancerSuppression of proliferation
Induction of Apoptosis

Magnoflorine has been demonstrated to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. This process is often dose-dependent and is a key mechanism of its anticancer activity. In human gastric cancer cells, magnoflorine treatment leads to apoptosis by increasing the expression of cleaved Caspase-3 and PARP.

Studies on cisplatin-resistant ovarian cancer cells (A2780/DDP and SKOV3/DDP) have shown that magnoflorine can promote apoptosis. This is evidenced by the suppression of the anti-apoptotic protein Bcl-2 and the increased expression of the pro-apoptotic protein Bax, as well as cleaved caspase-3 and cleaved PARP.

In hepatoma Huh-7 cells, magnoflorine treatment significantly stimulated apoptosis in a concentration-dependent manner. This was accompanied by the dramatic activation of both caspase-3 and caspase-9. Similarly, in breast cancer cells, the combination of magnoflorine with doxorubicin (B1662922) (DOX) significantly induced apoptosis by promoting the cleavage of caspase-3. This combination also reduces the expression of Bcl-2 and enhances the cleavage of caspase-9 and caspase-3.

Flow cytometry analysis has been used to quantify the induction of apoptosis. In NCI-H1299 lung cancer, MDA-MB-468 breast cancer, T98G glioma, and TE671 rhabdomyosarcoma cells, magnoflorine triggered apoptotic cell death in a dose-dependent manner. The most pronounced increase in active caspase-3 positive cells was observed in T98G glioma cells.

Modulation of Cell Cycle Progression (e.g., S/G2 phases)

Magnoflorine has been shown to exert its anticancer effects by modulating the cell cycle progression of various cancer cell lines, often leading to cell cycle arrest in the S and G2/M phases. This disruption of the normal cell division

Combination Therapy Studies with Chemotherapeutic Agents (e.g., Docetaxel (B913), Doxorubicin)

Magnoflorine has been investigated for its potential to enhance the efficacy of standard chemotherapeutic agents, offering a promising avenue for combination therapies in cancer treatment. mdpi.com Studies have shown that magnoflorine can sensitize cancer cells to the effects of drugs like doxorubicin and docetaxel, potentially allowing for lower doses of these toxic agents and reducing side effects. researchgate.netmdpi.com

In breast cancer cells, magnoflorine has been demonstrated to significantly promote the anti-proliferative effects of doxorubicin (DOX). researchgate.netnih.gov This combination therapy markedly inhibits the migration and invasion of breast cancer cells and accelerates DOX-induced DNA damage. researchgate.netnih.gov Furthermore, co-treatment with magnoflorine elevates the G2/M phase cell cycle arrest induced by DOX and significantly increases apoptosis. researchgate.netnih.gov Mechanistically, the synergistic effect of magnoflorine and DOX involves the promotion of autophagy and the inhibition of the PI3K/AKT/mTOR signaling pathway, alongside the activation of the p38 MAPK pathway. researchgate.netnih.gov In a xenograft model of breast cancer, the combination of DOX and magnoflorine displayed a significant anti-tumor effect with minimal toxicity to major organs. researchgate.net

Similarly, in gastric cancer cell lines, magnoflorine has been shown to have an additive interaction with docetaxel. mdpi.com This suggests that the two compounds may work through complementary mechanisms to inhibit cancer cell growth. mdpi.com The combination of magnoflorine and docetaxel produced an additive pharmacological interaction in all studied gastric cancer cell lines. mdpi.com

These findings highlight the potential of magnoflorine as an adjunct in chemotherapy, improving the therapeutic window and efficacy of conventional drugs. mdpi.com

Table 1: Effects of Magnoflorine in Combination with Chemotherapeutic Agents

Cancer TypeChemotherapeutic AgentObserved EffectsSignaling Pathways InvolvedReference
Breast CancerDoxorubicin (DOX)Enhanced anti-proliferative effects, inhibited migration and invasion, increased DNA damage, G2/M arrest, and apoptosis.PI3K/AKT/mTOR, p38 MAPK researchgate.netnih.gov
Gastric CancerDocetaxelAdditive inhibitory effects on cell viability and proliferation.Not fully elucidated, suggested complementary mechanisms. mdpi.com

Hypotensive and Cardiovascular Effects

Magnoflorine has been reported to possess hypotensive and cardiovascular protective effects. taylorandfrancis.comresearchgate.net Research indicates that it can lower blood pressure, suggesting its potential as a therapeutic agent for hypertension. taylorandfrancis.com The cardiovascular benefits of magnoflorine are also linked to its antioxidant properties. nih.gov

Sympathetic Transmission Blockade (ganglionic action)

One of the proposed mechanisms for the hypotensive action of magnoflorine is its ability to block sympathetic transmission. taylorandfrancis.com Studies in anesthetized cats have shown that intravenous administration of magnoflorine can cause a significant and persistent decrease in blood pressure. taylorandfrancis.com This effect is believed to be mediated through the blockade of sympathetic ganglia, which are crucial for regulating blood pressure. taylorandfrancis.com The ganglionic nicotinic acetylcholine receptors (AChRs) are responsible for fast synaptic transmission in the autonomic ganglia that control cardiovascular function. nih.govnih.gov By interfering with this transmission, magnoflorine can lead to a reduction in blood pressure. taylorandfrancis.com

In Vivo Pharmacological Studies of this compound

In vivo studies using animal models have been crucial in elucidating the pharmacological properties of this compound, demonstrating its therapeutic potential across various physiological systems.

Animal Models of Disease

Magnoflorine has been investigated in several animal models of disease, showcasing its diverse therapeutic activities.

Rheumatoid Arthritis: In a collagen-induced arthritis (CIA) mouse model, magnoflorine treatment decreased arthritis severity scores, joint destruction, and macrophage infiltration into synovial tissues. researchgate.net It also suppressed the expression of inflammatory mediators like TNF-α, IL-6, and IL-1β. researchgate.net

Osteoarthritis: In a rat model of osteoarthritis induced by anterior cruciate ligament transection (ACLT), a combination of magnoflorine and hyaluronic acid gel attenuated cartilage degeneration. researchgate.net

Diabetic Nephropathy: In a streptozotocin (B1681764) (STZ)-induced rat model of diabetic nephropathy, magnoflorine attenuated inflammatory responses and fibrosis in the kidneys. frontiersin.org

Cerebral Ischemia: In a rat model of middle cerebral artery occlusion (MCAO), magnoflorine treatment significantly reduced cerebral infarct volume, brain water content, and improved neurological deficit scores. nih.govresearchgate.net

Alzheimer's Disease: In a scopolamine-induced amnesia rat model, magnoflorine-loaded chitosan (B1678972) collagen nanocapsules showed anti-amnesic potential. nih.gov

Gastric Cancer: The potential toxicity of magnoflorine was evaluated in a zebrafish in vivo model, which showed no undesirable changes in larval development at the tested concentrations. mdpi.com

Breast Cancer: In a MCF-7 xenograft model, the combination of doxorubicin and magnoflorine exhibited a significant anti-tumor effect. researchgate.net

Efficacy in Relevant Physiological Systems

In vivo studies have confirmed the efficacy of magnoflorine in various physiological systems.

Cardiovascular System: Intravenous administration of magnoflorine in anesthetized cats resulted in a 40-50% decrease in blood pressure that persisted for 90-120 minutes. taylorandfrancis.com This hypotensive effect is attributed to its ability to block sympathetic transmission. taylorandfrancis.com

Nervous System: In the MCAO rat model, magnoflorine demonstrated neuroprotective effects by reducing neuronal damage and improving neurological function. nih.govresearchgate.net

Immune System: In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, magnoflorine significantly reduced pathological changes in the lung tissue. mdpi.com

Neuroprotective Studies in Cerebral Ischemia Models

Magnoflorine has shown significant promise as a neuroprotective agent in preclinical models of cerebral ischemia. nih.govresearchgate.net In a rat model of middle cerebral artery occlusion (MCAO), a common model for studying ischemic stroke, magnoflorine treatment led to a notable reduction in the volume of the cerebral infarct and a decrease in brain edema. nih.govresearchgate.net Furthermore, rats treated with magnoflorine exhibited improved neurological function, as indicated by better scores on neurological deficit tests. nih.govresearchgate.net

The neuroprotective effects of magnoflorine in this model are associated with its ability to mitigate oxidative stress and regulate autophagy. nih.govresearchgate.net Specifically, magnoflorine treatment prevented oxidative damage by decreasing nitric oxide and malondialdehyde levels while increasing the levels of glutathione (GSH) and GSH peroxidase. nih.gov It also appeared to modulate autophagy, as evidenced by changes in the levels of LC3 and p62 proteins. nih.gov The underlying mechanism is thought to involve the activation of the Sirt1/AMPK signaling pathway. nih.govresearchgate.net

Table 2: Summary of In Vivo Neuroprotective Effects of Magnoflorine in a Rat MCAO Model

ParameterEffect of Magnoflorine TreatmentReference
Cerebral Infarct VolumeSignificantly reduced nih.govresearchgate.net
Brain Water ContentSignificantly reduced nih.govresearchgate.net
Neurological Deficit ScoresSignificantly improved nih.govresearchgate.net
Neuronal InjuryAmeliorated nih.govresearchgate.net
Oxidative StressPrevented nih.gov
AutophagyRegulated nih.gov
Sirt1/AMPK PathwayActivated nih.govresearchgate.net

Antidiabetic Effects in Animal Models

Magnoflorine has demonstrated notable antidiabetic properties in animal models. In studies involving streptozotocin-induced diabetic rats, magnoflorine was observed to decrease serum glucose to normal levels and prevent weight loss, with an efficacy comparable to the standard antidiabetic drug, metformin. sci-hub.se Furthermore, in an oral glucose tolerance test in rats, magnoflorine significantly suppressed the increase in plasma glucose levels. sci-hub.se The hypoglycemic effects of magnoflorine are suggested to be linked to the stimulation of insulin release and increased glucose utilization in skeletal muscle. mdpi.com

Research indicates that magnoflorine, along with other alkaloids like palmatine and jatrorrhizine, can considerably reduce serum glucose during fasting. scielo.brscielo.br In vivo examinations have further revealed their potential to increase serum insulin levels in glucose-fed rats, suggesting an insulin-releasing effect. scielo.brscielo.br

Key findings from animal studies on the antidiabetic effects of magnoflorine are summarized below:

Animal ModelKey FindingsReference
Streptozotocin-induced diabetic ratsDecreased serum glucose, prevented weight loss. sci-hub.se
Rats (Oral Glucose Tolerance Test)Suppressed the increase in plasma glucose levels. sci-hub.se
Glucose-nourished ratsIncreased serum insulin levels. scielo.brscielo.br
Streptozotocin-induced diabetic ratsDecreased fasting blood glucose level. mdpi.com
Streptozotocin-induced diabetic ratsDown-regulated expression of ubiquitin-proteasomal E3 ligases, autophagy, and caspase-related genes. mdpi.com

Mechanistic Investigations of this compound at the Molecular and Cellular Level

The therapeutic potential of magnoflorine is underpinned by its activity at the molecular and cellular levels, influencing various signaling pathways and cellular processes.

Binding to Biological Receptors and Ion Channels

Magnoflorine's pharmacological effects are partly attributed to its interaction with biological receptors and ion channels. biosynth.com Studies have indicated its activity against muscarinic and serotoninergic receptors. sci-hub.senih.gov Additionally, magnoflorine has been identified as an agonist of dopamine (B1211576) receptors. researchgate.net The binding of magnoflorine to these receptors can modulate various physiological pathways. biosynth.com

The interaction of magnoflorine with ion channels is also an area of investigation. While specific details on this compound's direct binding to ion channels are emerging, the broader class of Cys-loop receptors, which are ligand-gated ion channels, provides a framework for understanding such interactions. nih.gov These receptors possess binding sites for ions like iodide, influencing the channel's permeability and, consequently, neuronal excitability. nih.gov

Influence on Signal Transduction Pathways (e.g., calcium ions, MyD88-dependent pathways)

Magnoflorine exerts its influence on several critical signal transduction pathways. It has been shown to enhance the upregulation of MyD88 and TLR4, indicating its potential to modulate immune responses through the MyD88-dependent pathway. sci-hub.se This pathway is crucial for initiating inflammatory responses. nih.govuncisal.edu.br

Calcium ions are vital second messengers in numerous signal transduction pathways. nih.govnih.gov Magnoflorine's interaction with receptors can influence intracellular calcium signaling. biosynth.com For instance, the activation of certain receptors can trigger the release of intracellular calcium stores, leading to a cascade of cellular events. nih.govcreative-diagnostics.com In macrophages, magnoflorine has been observed to augment the phosphorylation of JNK, ERK, and p38 MAPKs, as well as Akt, which are key components of signaling pathways often regulated by calcium. chemfaces.com

Regulation of Autophagy/Sirt1/AMPK Signaling Pathway

Magnoflorine has been shown to modulate the autophagy/Sirt1/AMPK signaling pathway, which is critical for cellular homeostasis, energy metabolism, and survival. nih.govnih.gov In a model of cerebral ischemia, magnoflorine treatment upregulated the expression of sirtuin 1 (Sirt1) and phosphorylated-adenosine monophosphate-activated protein kinase (AMPK). nih.govnih.govresearchgate.netresearchgate.net This activation was associated with a suppression of autophagy, as evidenced by the downregulation of LC3-II/LC3-I ratio and upregulation of p62. nih.govnih.govresearchgate.net

Interestingly, some studies suggest that Sirt1 and SIRT3 can act upstream of the PINK1/Parkin pathway to activate mitophagy, a selective form of autophagy for removing damaged mitochondria. frontiersin.org Furthermore, SIRT3 may enhance autophagy levels through the LKB1-AMPK-mTOR axis. frontiersin.org Magnoflorine's ability to downregulate autophagy-related gene expression has also been observed in diabetic rats. mdpi.com

Impact on Mitochondrial Function

Magnoflorine has demonstrated a protective effect on mitochondrial function. It has been shown to ameliorate cartilage degradation in osteoarthritis by inhibiting mitochondrial reactive oxygen species (mtROS)-mediated activation of the NLRP3 inflammasome. researchgate.net In a model of chronic kidney disease, magnoflorine promoted Parkin/PINK1-dependent mitophagy, which is a key process for clearing damaged mitochondria and maintaining mitochondrial homeostasis. nih.gov This action, in turn, inhibited NLRP3/Caspase-1-mediated pyroptosis, a form of inflammatory cell death. nih.gov The ability of magnoflorine to reduce oxidative stress and mitochondrial dysfunction is also considered beneficial in the context of neurodegenerative diseases. acs.org

Structure-Activity Relationship (SAR) Studies of Magnoflorine and its Analogues

While comprehensive structure-activity relationship (SAR) studies specifically for this compound are limited, research on magnoflorine and related aporphine alkaloids provides some insights. The antioxidant activity of magnoflorine is primarily attributed to the presence of a free phenolic group on its chemical skeleton. sci-hub.se

Toxicological Considerations and Safety Profiles in Research

In Vitro Cytotoxicity Assessments (e.g., HaCaT cells, human colon cancer cells, normal breast epithelial cells, liver cells)

The cytotoxic effects of magnoflorine (B1675912) have been investigated across a range of normal and cancerous human cell lines, revealing a selective toxicity profile.

HaCaT Cells (Human Keratinocytes): Studies have consistently shown that magnoflorine exhibits no significant toxicity to HaCaT cells, which are immortalized human keratinocytes often used as a model for normal skin cells. Even at concentrations as high as 200 μg/mL, magnoflorine did not adversely affect the viability of these cells. researchgate.net This lack of cytotoxicity in normal skin cells is a promising indicator for its potential topical applications.

Human Colon Cancer Cells: Research on the effect of magnoflorine on human colon cancer cell lines, such as HT-29, has indicated a lack of significant anticancer effect. The viability of HT-29 cells remained around 100% even when treated with various concentrations of magnoflorine. researchgate.net However, other studies on aporphine (B1220529) alkaloids, the class of compounds to which magnoflorine belongs, have shown cytotoxic effects against other colon cancer cell lines like HCT-116 and Caco-2, suggesting that the effect can be cell-line specific.

Normal Breast Epithelial and Breast Cancer Cells: A noteworthy finding is the differential effect of magnoflorine on normal versus cancerous breast cells. In combination with the chemotherapy drug doxorubicin (B1662922), magnoflorine showed no cytotoxicity to the MCF-10A normal breast epithelial cell line. Conversely, this combination synergistically enhanced the anti-tumor effects in MCF-7 and MDA-MB-231 breast cancer cell lines. This suggests a selective action that spares normal cells while targeting cancerous ones.

Liver Cells: The impact of magnoflorine on liver cells has been evaluated using hepatocellular carcinoma cell lines like HepG2. Magnoflorine demonstrated cytotoxic activity against HepG2 cells, with a reported half-maximal inhibitory concentration (IC50) of 0.4 µg/mL. taylorandfrancis.com This cytotoxic effect was also observed in other liver cancer cell lines such as MHCC97L. bibliotekanauki.pl Some studies also indicate that at certain concentrations, components of extracts containing magnoflorine can cause a significant increase in aspartate aminotransferase (AST) in both normal human liver cells (HL-7702) and HepG2 cells. taylorandfrancis.com

Interactive Table: In Vitro Cytotoxicity of Magnoflorine

Cell Line Cell Type Effect Concentration Citation
HaCaT Human Keratinocyte (Normal) No significant toxicity Up to 200 µg/mL researchgate.net
HT-29 Human Colon Cancer No significant cytotoxicity Various researchgate.net
MCF-10A Normal Breast Epithelial No cytotoxicity (in combination with doxorubicin) Not specified
HepG2 Human Liver Cancer Cytotoxic IC50: 0.4 µg/mL taylorandfrancis.com
U251 Human Brain Tumor Toxic IC50: 7 µg/mL taylorandfrancis.com

In Vivo Toxicity Studies in Animal Models (e.g., zebrafish, mice)

In vivo studies provide a more comprehensive understanding of a compound's systemic effects. Magnoflorine has been evaluated in zebrafish and mouse models.

Zebrafish (Danio rerio): The zebrafish model is increasingly used for toxicological screening due to its rapid development and transparent embryos. Studies investigating the potential toxicity of magnoflorine in larval zebrafish have shown no undesirable changes in their development at the tested concentrations. nih.govnih.gov For instance, when zebrafish embryos and larvae were incubated in various concentrations of magnoflorine for up to 96 hours post-fertilization, no significant developmental toxicity was observed. nih.gov However, other compounds found alongside magnoflorine in some plant extracts have shown toxicity in zebrafish, causing liver degeneration and inflammatory cell infiltration at specific concentrations. taylorandfrancis.com

Mice: In vivo studies in mice have generally found magnoflorine to be well-tolerated with low toxicity. mdpi.com Long-term administration of magnoflorine at doses of 10 mg/kg and 20 mg/kg did not produce toxic effects and did not interfere with locomotion. mdpi.com Furthermore, these doses did not disrupt the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting a lack of systemic inflammatory response. mdpi.com In a study on acute lung injury, magnoflorine treatment significantly alleviated lung tissue damage in mice, indicating a protective rather than a toxic effect in this context. mdpi.com

Considerations for Long-Term and High-Dose Toxicity Testing

A recurring theme in the scientific literature is the need for more extensive toxicity studies. While current evidence suggests magnoflorine has a favorable safety profile, particularly at therapeutic doses, there is a notable lack of comprehensive long-term and high-dose toxicity testing in animal models. sci-hub.seresearchgate.netnih.govsigmaaldrich.com

Identify potential cumulative toxic effects.

Determine the no-observed-adverse-effect level (NOAEL).

Establish a complete safety profile for chronic exposure scenarios.

Therefore, while initial findings are promising, further rigorous and long-term toxicological evaluations are required to fully elucidate the safety of magnoflorine for potential clinical applications. sci-hub.senih.gov

Pharmacokinetics and Bioavailability of Magnoflorine in Research Contexts

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

Pharmacokinetic studies have consistently demonstrated that magnoflorine (B1675912) exhibits low oral bioavailability, coupled with rapid absorption and elimination rates. sci-hub.seresearchgate.netresearchgate.net This pharmacokinetic behavior presents a significant hurdle in its development as a therapeutic agent. sci-hub.se

The metabolism of magnoflorine has been found to be extensive, which may partially account for its poor bioavailability. sci-hub.senih.gov In vivo studies in rats have identified numerous metabolites in biological samples, including urine, feces, plasma, and various organs. nih.gov The biotransformation of magnoflorine occurs through two main phases:

Phase I Metabolism: This phase involves chemical modifications such as demethylation, dehydrogenation, hydroxylation, the transformation of a methylene (B1212753) group to a ketone, the opening of the N-ring, and dehydroxylation. nih.gov

Phase II Metabolism: Following Phase I, the metabolites undergo conjugation reactions, including methylation, acetylation, glucuronidation, and N-acetylcysteine conjugation. nih.gov

The wide tissue distribution of magnoflorine and its metabolites further contributes to its pharmacokinetic profile. nih.gov Understanding these extensive metabolic pathways is crucial for comprehending its low bioavailability and potential for drug-drug interactions. nih.govcreative-proteomics.com

Table 1: Summary of Magnoflorine's ADME Characteristics

Pharmacokinetic Parameter Characteristic Implication
Absorption High rate of absorption. sci-hub.seresearchgate.netresearchgate.netRapid onset of action but potentially short duration.
Distribution Wide tissue distribution. nih.govThe compound and its metabolites are spread throughout the body.
Metabolism Extensive Phase I and Phase II metabolism. nih.govLeads to a large number of metabolites and contributes to low bioavailability.
Excretion High rate of elimination. sci-hub.seresearchgate.netresearchgate.netThe compound is cleared from the body quickly.
Bioavailability Low oral bioavailability. sci-hub.seresearchgate.netresearchgate.netA significant portion of the ingested dose does not reach systemic circulation.

Factors Influencing Bioavailability

Several factors contribute to the low bioavailability of magnoflorine. A primary factor is its inherent physicochemical properties. For instance, its low lipophilicity, or lipid solubility, hinders its ability to permeate biological membranes, such as the intestinal lining and the blood-brain barrier. google.comtandfonline.com

Interestingly, the co-administration of magnoflorine with other compounds found in herbal medicines can significantly alter its pharmacokinetic profile. sci-hub.seresearchgate.netresearchgate.net For example, when administered as part of a Coptis chinensis decoction, which contains other alkaloids like berberine, the absorption and elimination rates of magnoflorine are reduced. sci-hub.setaylorandfrancis.com This interaction leads to an increase in its bioavailability, suggesting that other components within the herbal matrix can influence its pharmacokinetic behavior. sci-hub.seresearchgate.netresearchgate.net The presence of berberine, in particular, has been shown to decrease the absorption and removal rates of magnoflorine. sci-hub.seresearchgate.netresearchgate.net

Approaches to Improve Bioavailability

To overcome the challenge of low bioavailability, researchers are exploring various formulation strategies. These approaches aim to enhance the solubility, absorption, and ultimately, the therapeutic efficacy of magnoflorine.

Phospholipid Complexes: One promising approach is the formation of a magnoflorine-phospholipid complex. google.comtandfonline.com Phospholipids (B1166683) are amphiphilic molecules, meaning they have both water-loving (hydrophilic) and fat-loving (lipophilic) parts. google.com By forming a complex with magnoflorine, these phospholipids can increase its lipid solubility. google.comtandfonline.com This enhanced lipophilicity improves the compound's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. google.comtandfonline.com Studies have shown that magnoflorine-phospholipid complexes exhibit a higher oil-water partition coefficient and can extend the duration of magnoflorine in the bloodstream. researchgate.nettandfonline.com

Nanoencapsulation: Another advanced strategy is nanoencapsulation, which involves enclosing magnoflorine within nanocarriers. acs.orgnih.govresearchgate.net One such system involves chitosan-collagen nanocapsules. acs.orgnih.gov This technology has been shown to produce nanocapsules of a very small size, around 12 ± 2 nm, which can encapsulate magnoflorine. acs.orgnih.govresearchgate.net In vitro studies have demonstrated that these nanocapsules can provide a sustained release of magnoflorine. acs.orgresearchgate.net Nanoencapsulation is a promising method for improving the delivery and efficacy of magnoflorine. acs.orgnih.govresearchgate.net

Advanced Research Methodologies and Techniques for Magnoflorine Iodide Studies

Analytical Methods for Quantification and Identification

Precise analytical methods are fundamental to the study of Magnoflorine (B1675912) iodide, ensuring the purity of isolated compounds and enabling accurate characterization.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the analysis of Magnoflorine iodide. bibliotekanauki.pl This method allows for the separation of magnoflorine from complex mixtures, such as plant extracts, and its subsequent detection and identification based on its mass-to-charge ratio. bibliotekanauki.pl HPLC coupled with a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF-MS) provides high-resolution mass data, which aids in the unambiguous identification of magnoflorine and its metabolites. nih.gov The use of Electrospray Ionization (ESI) in the positive ion mode is particularly effective for detecting magnoflorine due to the presence of a quaternary nitrogen atom in its structure. bibliotekanauki.plebi.ac.uk This technique has been successfully employed for the qualitative analysis of extracts containing magnoflorine and for pharmacokinetic studies to determine its presence in biological samples. nih.govebi.ac.ukresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. measurlabs.com ¹H-NMR and ¹³C-NMR provide detailed information about the hydrogen and carbon framework of the molecule, respectively. google.com Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between protons and carbons, which is crucial for assigning the complex aporphine (B1220529) structure. hmdb.caresearchgate.netoatext.comscribd.com The analysis of NMR data allows for the complete structural confirmation of isolated magnoflorine. google.com

NMR Technique Information Provided
¹H-NMRProvides information about the proton environment in the molecule. google.com
¹³C-NMRProvides information about the carbon skeleton of the molecule. google.com
2D NMR (e.g., HSQC, HMBC)Establishes connectivity between protons and carbons, confirming the overall structure. hmdb.caresearchgate.netoatext.comscribd.com

Mass spectrometry, particularly with Electrospray Ionization (ESI) and tandem mass spectrometry (MS/MS), is a key technique for identifying this compound and studying its fragmentation patterns. nih.govnih.gov In positive ion mode, magnoflorine produces a distinct molecular ion. xml-journal.net ESI-MS/MS analysis involves selecting the parent ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. ebi.ac.ukxml-journal.net This fragmentation pattern serves as a fingerprint for the compound, allowing for its confident identification in various samples. ebi.ac.ukxml-journal.netsci-hub.se

Mass Spectrometry Technique Application in this compound Studies
ESI-MSDetects the molecular ion of magnoflorine, confirming its presence. nih.govnih.gov
ESI-MS/MSProvides structural information through characteristic fragmentation patterns. ebi.ac.ukxml-journal.net

NMR Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

In Vitro Cell Culture Models

In vitro cell culture models are essential for investigating the biological effects of this compound at the cellular level. These models allow for controlled experiments to assess its impact on cell viability and proliferation.

Cell viability assays are routinely used to determine the effect of this compound on the health of cultured cells. creative-biogene.comcellsignal.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is indicative of their viability. bibliotekanauki.plcreative-biogene.com Studies have utilized the MTT assay to evaluate the influence of magnoflorine on the viability of various cancer cell lines. nih.govdntb.gov.ua

The Cell Counting Kit-8 (CCK-8) assay is another colorimetric method used to assess cell viability. dojindo.combiocompare.com It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to produce a colored formazan (B1609692) dye. biocompare.com The amount of formazan is directly proportional to the number of living cells. dojindo.com The CCK-8 assay has been employed to determine the potential cytotoxicity of magnoflorine on cell lines such as RAW 264.7 macrophages. researchgate.net Both MTT and CCK-8 assays can be influenced by the presence of certain nanomaterials, so careful interpretation of results is necessary. researchgate.net

Cell Viability Assay Principle Application for Magnoflorine
MTTReduction of yellow tetrazolium salt to purple formazan by mitochondrial dehydrogenases in living cells. creative-biogene.comAssessed the viability of cancer cell lines after treatment with magnoflorine. nih.govdntb.gov.ua
CCK-8Reduction of water-soluble tetrazolium salt (WST-8) to a colored formazan product by dehydrogenases in viable cells. biocompare.comDetermined the effect of magnoflorine on the viability of RAW 264.7 cells. researchgate.net

Proliferation assays measure the rate of cell division and are crucial for understanding the potential anti-proliferative effects of this compound. cellsignal.com The 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay is a widely used method to quantify DNA synthesis in proliferating cells. bio-rad-antibodies.combiopioneer.com.tw During the S phase of the cell cycle, replicating cells incorporate the thymidine (B127349) analog BrdU into their newly synthesized DNA. bio-rad-antibodies.com This incorporated BrdU can then be detected using specific antibodies. bio-rad-antibodies.combiopioneer.com.tw Studies have shown that magnoflorine can inhibit the proliferation of various cancer cell lines, as measured by the BrdU assay. nih.govdntb.gov.ua This assay has been instrumental in demonstrating the dose-dependent inhibitory effects of magnoflorine on the proliferation of lung, breast, glioma, and rhabdomyosarcoma cancer cells. nih.gov

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a sophisticated technique utilized to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser. In this compound research, this methodology is pivotal for elucidating the compound's effects on fundamental cellular processes such as apoptosis (programmed cell death) and the cell cycle.

Studies have demonstrated that magnoflorine can induce apoptosis in various cancer cell lines. For instance, in human gastric cancer SGC7901 cells, treatment with magnoflorine led to a dose-dependent increase in the apoptotic rate, as quantified by flow cytometry. researchgate.net Similarly, in human hepatoma Huh-7 cells, magnoflorine treatment stimulated apoptosis. qascf.com The analysis typically involves staining cells with fluorescent markers like Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis, while PI is a fluorescent nucleotide that intercalates with DNA and is only able to enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.

Furthermore, flow cytometry is employed to investigate the influence of magnoflorine on cell cycle progression. Research has shown that magnoflorine can cause cell cycle arrest at specific phases. In SGC7901 cells, magnoflorine treatment resulted in an accumulation of cells in the S and G2 phases in a dose-dependent manner. researchgate.net In Huh-7 cells, magnoflorine induced cell cycle arrest at the G1 phase. qascf.com For cell cycle analysis, cells are typically fixed, permeabilized, and stained with a fluorescent dye that binds stoichiometrically to DNA, such as PI. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle. escca.eu

Table 1: Effect of Magnoflorine on Apoptosis and Cell Cycle in Cancer Cells

Cell LineMethodKey FindingsReference
SGC7901 (Gastric Cancer)Flow Cytometry (Annexin V/PI)Dose-dependent increase in apoptosis. researchgate.net
SGC7901 (Gastric Cancer)Flow Cytometry (PI Staining)Promoted cell cycle arrest in the S and G2 phases. researchgate.net
Huh-7 (Hepatoma)Flow Cytometry (Annexin V/FITC & PI)Stimulated apoptosis. qascf.com
Huh-7 (Hepatoma)Flow Cytometry (PI Staining)Led to cell cycle arrest at the G1 phase. qascf.com
NCI-H1299 (Lung), MDA-MB-468 (Breast), T98G (Glioma), TE671 (Rhabdomyosarcoma)Flow Cytometry (Active Caspase-3)Induced apoptosis in a dose-dependent manner. nih.gov
NCI-H1299, MDA-MB-468, T98G, TE671Flow Cytometry (PI Staining)Inhibited cell cycle in S/G2 phases. nih.gov

Western Blotting for Protein Expression Analysis

Western blotting is a widely used analytical technique to detect specific proteins in a sample of tissue homogenate or extract. This method is instrumental in this compound research for investigating the molecular mechanisms underlying its observed biological effects by analyzing changes in the expression levels of key proteins.

In studies exploring the anti-inflammatory properties of magnoflorine, Western blotting has been used to show its inhibitory effect on the NF-κB and MAPK signaling pathways. nih.gov For example, in lipopolysaccharide (LPS)-induced acute lung injury models, magnoflorine treatment reduced the expression of phosphorylated p65, IκBα, p38, ERK, and JNK proteins. nih.gov

Western blotting has also been crucial in understanding the pro-apoptotic effects of magnoflorine. In gastric cancer cells, magnoflorine treatment was shown to up-regulate the expression of pro-apoptotic proteins like cleaved PARP, Caspase-3, and Bax, while down-regulating the anti-apoptotic protein Bcl-2. researchgate.net Similarly, in studies on diabetic nephropathy, Western blotting was used to detect the expression of apoptosis-related factors. frontiersin.org

Furthermore, this technique is employed to analyze the impact of magnoflorine on cell cycle regulatory proteins. In SGC7901 cells, magnoflorine was found to decrease the expression of Cyclin-A and Cyclin-B1, while increasing the levels of p27 and p21, proteins that inhibit cell cycle progression. researchgate.net

Table 2: Key Protein Expression Changes Induced by Magnoflorine as Determined by Western Blotting

Biological ProcessTarget ProteinsEffect of MagnoflorineCell/Tissue ModelReference
InflammationPhosphorylated p65, IκBα, p38, ERK, JNKDecreased expressionLung tissue and RAW264.7 cells nih.gov
ApoptosisCleaved PARP, Caspase-3, BaxIncreased expressionSGC7901 cells researchgate.net
ApoptosisBcl-2Decreased expressionSGC7901 cells researchgate.net
Cell CycleCyclin-A, Cyclin-B1Decreased expressionSGC7901 cells researchgate.net
Cell Cyclep27, p21Increased expressionSGC7901 cells researchgate.net
AutophagyLC3 II/LC3 I ratioDecreased expressionH9c2 cells amegroups.org
Autophagyp62Increased expressionH9c2 cells amegroups.org
FibrosisFibronectin, α-SMA, Collagen IV, TGF-β1Decreased expressionMesangial cells frontiersin.org

Immunofluorescence Staining

Immunofluorescence staining is a technique used to visualize a specific protein or antigen in cells or tissue sections by binding a specific antibody that is chemically conjugated with a fluorescent dye. This method provides valuable information about the localization and distribution of target proteins within cells, complementing the quantitative data obtained from Western blotting.

In the context of magnoflorine research, immunofluorescence has been utilized to confirm the compound's effects on cellular components and protein expression. For instance, in studies investigating the chondroprotective effects of magnoflorine in osteoarthritis, immunofluorescence staining was used to visualize the expression of MMP13 and collagen II in C28/I2 cells. tandfonline.com The results demonstrated that magnoflorine treatment inhibited the degradation of the extracellular matrix. tandfonline.com

In another study on diabetic nephropathy, immunofluorescence staining was employed to detect fibronectin and α-SMA in mesangial cells, providing visual evidence of magnoflorine's ability to attenuate fibrosis. frontiersin.orgnih.gov Furthermore, in research on acute lung injury, immunofluorescence assays confirmed that magnoflorine treatment inhibited the level of Toll-like receptor 4 (TLR4) induced by LPS. nih.govfrontiersin.org This technique has also been used to observe the disruption of the podosomal actin belt in osteoclasts treated with magnoflorine, indicating an impairment of their bone-resorbing function. frontiersin.org

In Vivo Animal Models

In vivo animal models are indispensable for evaluating the physiological and therapeutic effects of this compound in a living organism, providing insights that cannot be obtained from in vitro cell culture studies. Various animal models, primarily rodents such as mice and rats, have been employed to investigate the pharmacological properties of magnoflorine.

For instance, a collagen-induced arthritis (CIA) mouse model has been used to study the anti-inflammatory effects of magnoflorine. dovepress.com In these studies, DBA/1J mice were treated with magnoflorine, and the severity of arthritis was assessed. dovepress.com The results showed that magnoflorine decreased arthritis severity scores and joint destruction. dovepress.com

To investigate the effects of magnoflorine on cardiac remodeling, a mouse model of hypertensive heart failure was induced by continuous infusion of angiotensin II (Ang II) in C57BL/6 male mice. amegroups.org Treatment with magnoflorine was found to improve cardiac dysfunction in these animals. amegroups.org

The neuroprotective effects of magnoflorine have been explored in a rat model of ischemic stroke, created by middle cerebral artery occlusion (MCAO). researchgate.net In this model, magnoflorine treatment significantly reduced the cerebral infarct volume and improved neurological deficit scores. researchgate.net Additionally, a scopolamine-induced Alzheimer's disease (AD) rat model was used to demonstrate that magnoflorine-loaded chitosan (B1678972) collagen nanocapsules could improve cognitive deficits. frontiersin.org

Table 3: Examples of In Vivo Animal Models Used in Magnoflorine Research

Animal ModelCondition InvestigatedKey FindingsReference
DBA/1J MiceCollagen-Induced ArthritisDecreased arthritis severity and joint destruction. dovepress.com
C57BL/6 MiceAngiotensin II-Induced Hypertensive Heart FailureImproved cardiac dysfunction. amegroups.org
RatsMiddle Cerebral Artery Occlusion (Ischemic Stroke)Reduced cerebral infarct volume and improved neurological scores. researchgate.net
RatsScopolamine-Induced Alzheimer's DiseaseImproved cognitive deficits. frontiersin.org
RatsDiabetic NephropathyAttenuated abnormal hyperplasia and inflammatory response. nih.gov
MiceLipopolysaccharide-Induced Acute Lung InjuryAmeliorated lung injury. frontiersin.org
MiceChronic Unpredictable Mild Stress (Depression)Exhibited antidepressant-like effects. nih.govtandfonline.com

Molecular Docking and Computational Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This in silico method is increasingly being used in magnoflorine research to identify potential protein targets and to understand the molecular basis of its bioactivity.

Computational studies have been performed to predict the binding affinity of magnoflorine with various protein targets. For example, molecular docking was used to assess the binding ability of magnoflorine with inflammatory molecules such as TNF-α, IL-6, IL-1β, and MCP-1. dovepress.com The results showed that magnoflorine has a good binding ability with these proteins, suggesting a molecular mechanism for its anti-inflammatory effects. dovepress.com

In another study, molecular docking was employed to investigate the interaction of magnoflorine and other alkaloids with the active site of HIV-1 reverse transcriptase (RT). nih.gov This type of analysis helps in identifying potential inhibitory activities of natural compounds against viral enzymes. nih.gov Furthermore, molecular docking studies have been conducted to screen for active compounds from medicinal plants that could act as inhibitors of enzymes like glycogen (B147801) phosphorylase, with magnoflorine being one of the constituents analyzed. researchgate.net These computational approaches are valuable for hypothesis generation and for guiding further experimental validation of the therapeutic potential of magnoflorine.

Table 4: Molecular Docking Studies of Magnoflorine with Protein Targets

Protein TargetBiological RelevanceKey Findings from DockingReference
TNF-α, IL-6, IL-1β, MCP-1InflammationGood binding ability, suggesting a mechanism for anti-inflammatory effects. dovepress.com
NLRP3 InflammasomeInflammationDemonstrated favorable binding energy, highlighting its potential as a therapeutic candidate. nih.gov
HIV-1 Reverse TranscriptaseViral InfectionInvestigated for potential inhibitory activity. nih.gov
Glycogen PhosphorylaseDiabetesScreened for inhibitory potential against this metabolic enzyme. researchgate.net

Nanotechnology-Based Delivery Systems in Magnoflorine Research

Nanotechnology-based drug delivery systems are being explored to enhance the therapeutic efficacy of magnoflorine by improving its solubility, stability, and bioavailability. scifiniti.commdpi.com These nanosystems can potentially facilitate targeted delivery of magnoflorine to specific sites of action, thereby increasing its effectiveness and reducing potential side effects. nih.gov

The development of nanoformulations of magnoflorine is a promising strategy, especially for neurodegenerative diseases, as nanoparticles may more easily cross the blood-brain barrier. researchgate.netnih.gov Various types of nanocarriers, such as polymeric nanoparticles and liposomes, are being investigated for the encapsulation of herbal medicines like magnoflorine. scifiniti.com

Chitosan-Collagen Nanocapsules

A notable example of a nanotechnology-based delivery system for magnoflorine is the use of chitosan-collagen nanocapsules. Chitosan, a natural polysaccharide, and collagen, a protein, are biocompatible and biodegradable materials that are widely used in drug delivery. acs.org

Researchers have synthesized magnoflorine-loaded chitosan-collagen nanocapsules (MF-CCNc) and characterized their physicochemical properties. researchgate.netacs.org These nanocapsules were found to be spherical in shape with a small size of approximately 12 ± 2 nm. researchgate.netacs.orgmdpi.com In vitro drug release studies showed a sustained release profile for magnoflorine from these nanocapsules. acs.org Furthermore, these MF-CCNc have been evaluated for their potential in treating neurodegenerative diseases, with studies showing they can improve the cognitive deficit in animal models of Alzheimer's disease. frontiersin.org The encapsulation of magnoflorine in these nanocapsules has also been shown to enhance its antioxidant potential. acs.org

Phospholipid Complexes

The formation of phospholipid complexes with this compound represents a significant advancement in its research, primarily aimed at enhancing its physicochemical properties and biological performance. nih.govtandfonline.com This technique involves the complexation of magnoflorine with phospholipids (B1166683), which are major components of cell membranes, to improve its lipophilicity and, consequently, its ability to permeate biological barriers like the blood-brain barrier. nih.govtandfonline.com

Detailed research findings have demonstrated the successful preparation and characterization of Magnoflorine-phospholipid complexes. One method involves dissolving magnoflorine and a phospholipid, such as soybean lecithin (B1663433) or egg yolk lecithin, in a suitable solvent like absolute ethanol. nih.govgoogle.com The mixture is then subjected to specific conditions, such as stirring at an elevated temperature for a set duration, to facilitate the formation of the complex. nih.govgoogle.com Following the reaction, the solvent is removed, and the resulting complex is purified and dried. nih.govgoogle.com

The molar ratio of magnoflorine to phospholipid is a critical parameter in the preparation of these complexes, with studies exploring various ratios to optimize the complex's properties. nih.gov For instance, a molar ratio of 1:2 (magnoflorine to phospholipid) has been utilized in some studies. nih.gov The choice of phospholipid can also vary, including natural options like soybean lecithin and egg yolk lecithin, or synthetic phospholipids such as phosphatidylcholine, phosphatidylglycerol, and phosphatidylethanolamine. google.com

Characterization of the resulting Magnoflorine-phospholipid complex is crucial to confirm its formation and to understand its properties. Techniques like Differential Scanning Calorimetry (DSC) are employed to analyze the thermal behavior of the complex compared to the individual components and their physical mixture. nih.gov Successful complexation is often indicated by the disappearance or shifting of the endothermic peak of magnoflorine in the DSC thermogram of the complex. nih.gov

Studies have shown that forming a phospholipid complex can significantly increase the oil-water partition coefficient of magnoflorine, indicating enhanced lipophilicity. nih.gov This improved lipophilicity is directly linked to better permeation across biological membranes. In vivo studies have further corroborated these findings, showing that the magnoflorine-phospholipid complex can extend the duration of magnoflorine in the bloodstream and facilitate its entry into the brain. nih.govtandfonline.com

Preparation Parameters for Magnoflorine-Phospholipid Complex

Parameter Value/Range Source
Magnoflorine Concentration 2.5-7.5 mg/mL in absolute ethanol google.com
Magnoflorine to Phospholipid Mass Ratio 1-4 : 2-1 google.com
Reaction Temperature 50-60 °C google.com
Stirring Time 1-3 hours google.com
Molar Ratio (Magnoflorine:Phospholipid) 1:2 nih.gov
Reaction Solvent Ethanol nih.gov
Reaction Temperature (alternative) 55 °C nih.gov
Reaction Time (alternative) 2 hours nih.gov
Purification Solvent Dichloromethane nih.govgoogle.com

| Drying Conditions | Vacuum drying at 30 °C for 24 hours | google.com |

Reference Standards and Research Reagents

The availability of high-purity reference standards and well-characterized research reagents is fundamental for accurate and reproducible research on this compound. These materials are essential for a wide range of applications, including analytical method development and validation, quality control of synthesized compounds, and as a standard for comparison in various experimental studies. axios-research.comaxios-research.com

This compound is available from various suppliers as a reference standard, often with a purity of ≥98%. made-in-china.com These standards are typically intended for research and development purposes and not for direct human use. phytopurify.com The identity and purity of these standards are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. phytopurify.comafsbio.com A comprehensive Certificate of Analysis (COA) is usually provided, which includes detailed analytical data. axios-research.com

For more advanced research, stable isotope-labeled versions of this compound, such as this compound-13C-d3, are also available. axios-research.com These labeled compounds are invaluable for quantitative studies, such as pharmacokinetic analyses, as they can be used as internal standards to improve the accuracy of analytical measurements. axios-research.com

This compound reference standards are compliant with regulatory guidelines and can be used for traceability against pharmacopeial standards like those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). axios-research.com Some suppliers also provide reference standards that are certified under ISO 9001:2015 quality management systems. made-in-china.com

The use of these reference standards is critical in various research contexts. For example, in a study utilizing quantitative 31P NMR for the determination of phospholipid classes, this compound was one of the Japanese Pharmacopoeia crude drug products for which the chemical purity of its analytical standard was determined. researchgate.net This highlights the importance of having a reliable reference material for ensuring the accuracy of complex analytical methods.

Available this compound Reference Standards and Reagents

Product Name CAS Number Molecular Formula Purity/Grade Applications
This compound 4277-43-4 C20H24INO4 ≥98% Analytical method development, Quality control, R&D
(+)-Magnoflorine iodide 4277-43-4 C20H24NO4 Analytical standard Research
This compound-13C-d3 2141-09-5 (unlabeled) ¹³C C₁₉H₂₁D₃NO₄. I N/A Analytical method development, Method validation, QC, Internal standard

Future Directions and Research Gaps for Magnoflorine Iodide

Further Elucidation of Molecular Mechanisms and Therapeutic Targets

While magnoflorine (B1675912) has demonstrated a wide array of biological effects, including anti-inflammatory, antioxidant, and anti-diabetic properties, the precise molecular mechanisms underlying these actions are not yet fully understood. sci-hub.senih.gov Future research will need to delve deeper into the specific signaling pathways and molecular targets that magnoflorine iodide interacts with. For instance, in the context of inflammation, it has been shown to reduce the expression of pro-inflammatory cytokines like TNF-α and IL-1β. frontiersin.org However, the exact upstream and downstream signaling molecules involved require more detailed investigation. Similarly, its anti-diabetic effects are attributed to stimulating insulin (B600854) secretion and inhibiting certain enzymes, but a comprehensive map of its molecular interactions within metabolic pathways is still needed. sci-hub.se Identifying these targets is paramount for developing it as a potential drug candidate for diseases like diabetes, depression, and Alzheimer's disease. researchgate.netsci-hub.senih.gov

Recent studies have also pointed to its potential in cancer therapy. Research has shown that magnoflorine can inhibit the growth of various cancer cells, including lung, breast, glioma, and rhabdomyosarcoma. ejgo.netresearchgate.net It appears to induce apoptosis and arrest the cell cycle in a dose-dependent manner. researchgate.netnih.gov One study on ovarian cancer cells suggested that magnoflorine down-regulates HMGB1, thereby inhibiting drug resistance. ejgo.net Further exploration of these anti-cancer mechanisms at the molecular level is a significant area for future investigation.

Long-Term and High-Dose Animal Toxicity Studies

Preliminary toxicity studies have suggested that magnoflorine is non-toxic to most cells. researchgate.netsci-hub.senih.gov However, a critical gap in the current body of knowledge is the lack of long-term and high-dose toxicity data from animal studies. researchgate.netsci-hub.senih.gov To establish a comprehensive safety profile essential for any potential therapeutic agent, rigorous toxicological evaluations are necessary. These studies should assess the effects of chronic administration and exposure to high concentrations of this compound on various organ systems. anilocus.com The standard observation period for such studies is typically 14 days post-dose, with endpoints including body weight, clinical signs, organ weight, and histopathological analysis. anilocus.com The design of these studies should adhere to Good Laboratory Practice (GLP) guidelines and consider various dosing routes. anilocus.com

Optimization of Bioavailability for Potential Therapeutic Applications

A significant hurdle in the development of magnoflorine as a therapeutic agent is its low oral bioavailability, characterized by high absorption and elimination rates. researchgate.netsci-hub.senih.gov This pharmacokinetic profile may hinder its clinical efficacy. sci-hub.se Therefore, a key area of future research is the optimization of its bioavailability.

Several strategies are being explored to address this challenge. One promising approach is the development of novel drug delivery systems. For example, magnoflorine-phospholipid complexes have been shown to increase the lipid solubility of the compound, which could improve its permeability across the blood-brain barrier and intestinal tract. google.com Another innovative strategy involves nanoencapsulation. Studies on magnoflorine-loaded chitosan-collagen nanocapsules have shown sustained release and suggest that this formulation could be beneficial for delivery to the brain for neurodegenerative diseases. acs.orgresearchgate.net These nanocapsules were found to be in a small size range, which may facilitate crossing the blood-brain barrier. acs.orgresearchgate.net

Delivery SystemProposed AdvantageReference
Phospholipid ComplexIncreased lipid solubility, improved permeability google.com
Chitosan-Collagen NanocapsulesSustained release, potential for brain delivery acs.orgresearchgate.net

Exploration of Synergistic Effects with Other Bioactive Compounds

The study of magnoflorine within the context of traditional herbal medicine suggests that its efficacy may be enhanced when used in combination with other bioactive compounds. researchgate.netnih.gov Research has indicated that other compounds present in herbal preparations, such as berberine, can reduce the absorption and elimination rates of magnoflorine, thereby increasing its bioavailability. researchgate.netsci-hub.senih.gov

Future investigations should systematically explore these synergistic interactions. This includes identifying specific compounds that positively modulate the pharmacokinetic and pharmacodynamic properties of this compound. Such research could lead to the development of potent combination therapies with improved efficacy and potentially lower side effects. ffhdj.com The synergistic effects of various bioactive compounds, including polyphenols, alkaloids, and terpenoids, are being increasingly recognized for their potential in developing innovative therapeutic strategies. ffhdj.com

Investigation of Additional Pharmacological Activities and Disease Models

While magnoflorine has been investigated for a range of pharmacological activities, there is still potential to uncover additional therapeutic applications. researchgate.net Future research should explore its effects in a wider variety of disease models. Given its antioxidant and anti-inflammatory properties, its potential in other inflammatory and oxidative stress-related conditions warrants investigation. researchgate.netsci-hub.senih.gov

Moreover, its demonstrated effects on the central nervous system, including anxiolytic and cognition-enhancing properties, suggest that it could be a candidate for treating a broader spectrum of neurological and psychiatric disorders. sci-hub.se Testing this compound in diverse and relevant animal models of disease will be crucial to identify new therapeutic avenues and to gain a more comprehensive understanding of its pharmacological profile.

Advanced Synthetic Methodologies for Analogues and Derivatives

The development of advanced and efficient synthetic methodologies for magnoflorine and its analogues is a critical area for future research. While magnoflorine can be isolated from natural sources, chemical synthesis offers the potential for producing larger quantities and for creating novel derivatives with improved properties. nih.gov

The high cost and limited availability of the reference compound can restrict research. nih.gov Therefore, developing new isolation strategies and synthetic routes is essential. nih.govresearchgate.net Future work in this area could focus on creating analogues with enhanced bioavailability, increased potency, or improved target specificity. researchgate.netresearchgate.net By modifying the core structure of magnoflorine, researchers may be able to fine-tune its pharmacological activity and develop second-generation compounds with superior therapeutic profiles. This includes exploring different synthetic strategies, such as metal-free reductions and domino reactions, to efficiently generate a library of derivatives for biological screening. unimi.it

Q & A

Basic: What are the optimal methods for synthesizing and characterizing magnoflorine iodide to ensure purity and structural integrity?

Answer:
Synthesis typically involves isolation from natural sources (e.g., Thalictrum dasycarpum) or semi-synthetic modification of magnoflorine. Characterization requires a multi-modal approach:

  • HPLC analysis : Use a Diamonsil C18 column (4.6 mm × 250 mm, 5 μm) with a mobile phase of acetonitrile:0.12% phosphoric acid and 0.12% triethylamine (15:85) at 278 nm detection .
  • Spectroscopic validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (MS) to confirm molecular structure .
  • Purity assessment : Ensure ≥98% purity via HPLC peak integration and absence of solvent residues in NMR spectra .

Basic: How can researchers design in vitro assays to evaluate this compound’s antimicrobial and cytotoxic properties?

Answer:

  • Antimicrobial testing : Use agar dilution or broth microdilution assays against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) as the endpoint . Include positive controls (e.g., ciprofloxacin) and account for solvent interference.
  • Cytotoxicity screening : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7). Report IC50_{50} values with 95% confidence intervals and validate via dose-response curves .

Advanced: How can structural modifications of this compound enhance its pharmacological efficacy while minimizing toxicity?

Answer:

  • SAR (Structure-Activity Relationship) studies : Modify the quaternary ammonium group or isoquinoline core. Test derivatives for enhanced membrane permeability using Caco-2 cell monolayers .
  • Toxicity mitigation : Conduct parallel assays on non-cancerous cells (e.g., HEK293) and use computational tools (e.g., molecular docking) to predict off-target interactions .

Advanced: How should researchers address contradictions in reported mechanisms of this compound’s cytotoxicity?

Answer:

  • Systematic review : Compare studies for variables like cell line specificity, exposure duration, and assay conditions. For example, discrepancies in apoptosis vs. necrosis mechanisms may arise from differential caspase activation thresholds .
  • Mechanistic validation : Use siRNA knockdown or pharmacological inhibitors to isolate pathways (e.g., ROS generation, mitochondrial depolarization) .

Basic: What analytical protocols are recommended for quantifying this compound in biological matrices?

Answer:

  • Sample preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for plasma/tissue homogenates.
  • LC-MS/MS quantification : Optimize ionization parameters (ESI+ mode) and use deuterated internal standards (e.g., magnoflorine-d4) to correct for matrix effects .

Advanced: How can researchers investigate this compound’s bioavailability and pharmacokinetic (PK) profile?

Answer:

  • In vivo PK studies : Administer via IV and oral routes in rodent models. Collect plasma at timed intervals and calculate parameters (e.g., t1/2t_{1/2}, CmaxC_{\text{max}}, AUC) using non-compartmental analysis .
  • Bioavailability enhancement : Test nanoformulations (e.g., liposomes) to improve solubility and intestinal absorption .

Basic: What statistical approaches are critical for analyzing this compound’s dose-response data?

Answer:

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Outlier handling : Apply Grubbs’ test or ROUT method to exclude anomalous replicates .

Advanced: How can omics technologies (e.g., transcriptomics, proteomics) elucidate this compound’s multi-target mechanisms?

Answer:

  • Transcriptomic profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2/Bax) .
  • Proteomic workflows : Use tandem mass tag (TMT) labeling and LC-MS/MS to quantify protein expression changes, focusing on stress-response pathways .

Basic: What guidelines ensure ethical reproducibility in this compound research?

Answer:

  • Experimental rigor : Follow ARRIVE 2.0 guidelines for in vivo studies, including randomization and blinding .
  • Data transparency : Share raw HPLC chromatograms, NMR spectra, and statistical code in supplementary materials .

Advanced: How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:

  • Pharmacodynamic modeling : Integrate in vitro IC50_{50} values with in vivo PK data to predict effective doses.
  • Tumor xenograft studies : Compare compound efficacy in immune-compromised mice bearing patient-derived xenografts (PDX) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnoflorine iodide
Reactant of Route 2
Magnoflorine iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.